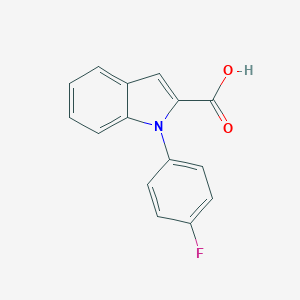
4-Fluorophenyl-1H-indole-2-carboxylic acid
Cat. No. B180235
Key on ui cas rn:
139774-25-7
M. Wt: 255.24 g/mol
InChI Key: MVKWWTKHXXLXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05322851
Procedure details


To a solution of 2-carboxy-1H-indole (50 g) in DMF (600 ml) were added potassium hydroxide (40 g) and 4-fluoroiodobenzene (90 g). Reflux in an inert N2 stream for 6 hours. H2O/DMF was distilled off to obtain a constant boiling point of 148° C. After cooling to room temperature ether (500 ml) was added. The precipitated material was filtered off and water (500 ml) was added. Undissolved material was filtered off. To the alkaline water phase was added ethyl acetate (500 ml) and pH was adjusted to 2 by addition of dil. aqueous HCl. The organic phase was worked up as yielding 2-carboxy-1-(4-fluorophenyl)-1H-indole (41 g) which melted at 213° C. The thus obtained carboxyindole (38 g) was added cautiously to a suspension of LiAlH4 (7.5 g) in dry THF (350 ml) at such a rate that the temperature was kept below 50° C. The mixture was finally stirred at 50° C. for 1.5 h. After cooling 5M NaOH solution was added under vigorous stirring. Precipitated inorganic material was filtered off and washed thoroughly with dichloromethane. After evaporation of the combined organic phases 1-(4-fluorophenyl)-2-hydroxymethyl-1H-indole (35 g) was isolated as a crystalline product. Mp: 65°-66° C. The hydroxymethyl derivative (35 g) was dissolved in ethanol (600 ml). The solution was hydrogenated in a Parr apparatus with 15% Pd/C as catalyst at 3 ato. for 20 h. The catalyst was filtered off and ethanol evaporated leaving the crude title compound 23a as an oil. Purification by elution (dichloromehtane/heptane 1:1 as eluent) through silica gel afforded the pure 1-(4-fluorophenyl)-2-methyl-1H-indole (18 g) as a crystalline product. Mp: 43° C.






Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)([OH:3])=[O:2].[OH-].[K+].[F:15][C:16]1[CH:21]=[CH:20][C:19](I)=[CH:18][CH:17]=1.N#N>CN(C=O)C.CCOCC>[C:1]([C:4]1[N:5]([C:19]2[CH:20]=[CH:21][C:16]([F:15])=[CH:17][CH:18]=2)[C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)([OH:3])=[O:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1NC2=CC=CC=C2C1
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
H2O/DMF was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a constant boiling point of 148° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated material was filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (500 ml) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Undissolved material was filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the alkaline water phase was added ethyl acetate (500 ml) and pH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was adjusted to 2 by addition of dil. aqueous HCl
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C=1N(C2=CC=CC=C2C1)C1=CC=C(C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 41 g | |
| YIELD: CALCULATEDPERCENTYIELD | 51.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
